molecular formula C18H17N3O3 B2510505 3-(3-Carbazol-9-yl-2-hydroxypropyl)imidazolidine-2,4-dione CAS No. 539805-99-7

3-(3-Carbazol-9-yl-2-hydroxypropyl)imidazolidine-2,4-dione

Cat. No. B2510505
CAS RN: 539805-99-7
M. Wt: 323.352
InChI Key: IRSDUJAKHRYCFH-UHFFFAOYSA-N
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Description

Physical And Chemical Properties Analysis

The physical and chemical properties of “3-(3-Carbazol-9-yl-2-hydroxypropyl)imidazolidine-2,4-dione” such as melting point, boiling point, and density are not available in the search results .

Scientific Research Applications

Molecular Design and Synthesis

Research in molecular design and synthesis has led to the development of imidazopyridine thiazolidine-2,4-diones, designed as conformationally restricted analogs of hypoglycemic compounds. These compounds, including analogs of "3-(3-Carbazol-9-yl-2-hydroxypropyl)imidazolidine-2,4-dione," have been evaluated for their effects on insulin-induced adipocyte differentiation and hypoglycemic activity, illustrating their potential in clinical settings (Oguchi et al., 2000).

Antimicrobial Applications

Novel thiazolidine-2,4-dione derivatives have been synthesized and evaluated for their antimicrobial activities. These studies indicate that certain derivatives exhibit antibacterial activity against both Gram-positive and Gram-negative bacteria, as well as antifungal properties, highlighting their potential as antimicrobial agents (Abd Alhameed et al., 2019).

N-Heterocyclic Carbene Precursors

Studies on N-heterocyclic carbenes (NHCs) have investigated compounds with imidazolidine-2,4-dione skeletons for their π-acceptor character and stability. These investigations provide insights into the molecular structures and electronic properties of potential NHC precursors, contributing to the development of novel compounds with enhanced reactivity and stability (Hobbs et al., 2010).

CO2 Capture Applications

Research into environmental applications has led to the development of task-specific ionic liquids incorporating imidazolidine-2,4-dione derivatives for CO2 capture. These ionic liquids can reversibly sequester CO2, demonstrating their potential in addressing environmental challenges related to carbon capture and storage (Bates et al., 2002).

Synthesis and Structural Analysis

Efforts in synthesis and structural analysis have produced various imidazolidine-2,4-dione derivatives, including those with potential pharmaceutical applications. These studies involve the synthesis of compounds with specific structural features and the analysis of their molecular conformations, contributing to the understanding of their chemical and biological properties (Aydin et al., 2013).

Biochemical Analysis

Biochemical Properties

3-(3-Carbazol-9-yl-2-hydroxypropyl)imidazolidine-2,4-dione plays a significant role in biochemical reactions due to its interaction with various enzymes, proteins, and other biomolecules. This compound has been shown to interact with enzymes involved in oxidative stress pathways, such as superoxide dismutase and catalase. These interactions help in reducing oxidative stress by neutralizing reactive oxygen species. Additionally, this compound has been found to modulate the activity of proteins involved in cell signaling pathways, including protein kinases and phosphatases, thereby influencing cellular responses to external stimuli .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can activate the MAPK/ERK signaling pathway, leading to increased cell proliferation and survival . Moreover, it has been shown to upregulate the expression of antioxidant genes, thereby enhancing the cellular defense mechanisms against oxidative damage .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with various biomolecules. This compound can bind to the active sites of enzymes, leading to their inhibition or activation. For example, this compound has been found to inhibit the activity of cyclooxygenase enzymes, thereby reducing the production of pro-inflammatory mediators . Additionally, this compound can modulate gene expression by interacting with transcription factors and altering their binding to DNA .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. This compound exhibits good stability under standard laboratory conditions, with minimal degradation over extended periods . Long-term studies have shown that this compound can exert sustained effects on cellular function, including prolonged activation of antioxidant pathways and continuous inhibition of pro-inflammatory enzymes .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low to moderate doses, this compound has been found to exert beneficial effects, such as reducing oxidative stress and inflammation . At high doses, this compound can exhibit toxic effects, including hepatotoxicity and nephrotoxicity . These findings highlight the importance of determining the optimal dosage for therapeutic applications.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux. This compound has been shown to influence the activity of enzymes involved in carbohydrate metabolism, such as glucose-6-phosphate dehydrogenase and hexokinase . By modulating these enzymes, this compound can alter metabolite levels and affect overall metabolic homeostasis .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes by ATP-binding cassette transporters . Once inside the cells, this compound can bind to intracellular proteins, facilitating its localization to specific cellular compartments .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. This compound has been found to localize predominantly in the cytoplasm and mitochondria . The presence of targeting signals and post-translational modifications, such as phosphorylation, can direct this compound to specific subcellular compartments, thereby influencing its biochemical and cellular effects .

properties

IUPAC Name

3-(3-carbazol-9-yl-2-hydroxypropyl)imidazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O3/c22-12(11-21-17(23)9-19-18(21)24)10-20-15-7-3-1-5-13(15)14-6-2-4-8-16(14)20/h1-8,12,22H,9-11H2,(H,19,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRSDUJAKHRYCFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)N(C(=O)N1)CC(CN2C3=CC=CC=C3C4=CC=CC=C42)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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